molecular formula C23H15Br2NO2 B573264 N-Trityl-2,3-dibromomaleimide CAS No. 160989-35-5

N-Trityl-2,3-dibromomaleimide

Cat. No. B573264
M. Wt: 497.186
InChI Key: FGDKRGOBBHAODC-UHFFFAOYSA-N
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Description

“N-Trityl-2,3-dibromomaleimide” is a chemical compound with the molecular formula C23H15Br2NO2 . It is a type of N-substituted maleimide . These compounds are known for their excellent thermal stability and electron-withdrawing properties, which are based on a rigid five-membered ring in the backbone .


Synthesis Analysis

The synthesis of 2,3-dibromo-N-substituted maleimide (DBrRMI) derivatives, such as “N-Trityl-2,3-dibromomaleimide”, can be easily achieved in two steps from known RMIs . The coupling polymerizations of DBrRMI were carried out using palladium or nickel catalysts .


Molecular Structure Analysis

The molecular structure of “N-Trityl-2,3-dibromomaleimide” is characterized by its molecular formula C23H15Br2NO2 . The compound has a molecular weight of 497.18 .


Chemical Reactions Analysis

The compound has been used in the synthesis of π-conjugated polymers, which are particularly interesting in the field of electro-optic materials due to their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence . The Suzuki–Miyaura cross-coupling of boronic acid derivatives with halide compounds by palladium catalyst and Yamamoto coupling reaction of aryl halide compounds using bis (1,5-cyclooctadiene)nickel (Ni (COD) 2) as zerovalent nickel complexes have been widely used .


Physical And Chemical Properties Analysis

“N-Trityl-2,3-dibromomaleimide” is a cyclic imide . More specific physical and chemical properties of the compound are not provided in the papers retrieved.

Scientific Research Applications

  • Bioconjugation and Pegylation Agents : Dibromomaleimides, including N-Trityl-2,3-dibromomaleimide, have been found effective for bioconjugation, particularly in inserting into peptidic disulfide bonds. This process maintains the peptide conformation and tertiary structure, making it useful for creating specific protein conjugates and pegylation agents (Jones et al., 2012).

  • Efficient Polymer Coupling Agent : As a coupling agent, N-Trityl-2,3-dibromomaleimide is highly efficient in dimerizing thiol-terminated hydrophilic polymers. This ability is instrumental in creating complex polymer structures such as miktoarm star polymers (Cui et al., 2013).

  • Protein Modification and Disulfide Bridging : This compound has been used for reversible cysteine modification in proteins, offering up to three points of attachment. It can also insert into disulfide bonds, forming a bridge and creating fluorescent protein analogues, which is significant for protein engineering and drug development (Smith et al., 2010).

  • Organometallic Chemistry Applications : In organometallic chemistry, N-Trityl-2,3-dibromomaleimide complexes have been used to react with thiol-containing biomolecules, demonstrating potential in biochemical applications such as enzyme inhibition and regeneration (Rudolf et al., 2012).

  • Surface Modification for Biomedical Applications : This compound has been utilized in chemical vapor deposition polymerization for creating surfaces that can selectively and reversibly bind thiol-containing biomolecules. Such surfaces have applications in biomedical sensing and diagnostics (Ross et al., 2015).

  • Synthesis of Constrained Peptides and Drug Discovery : N-Trityl-2,3-dibromomaleimide has been used in the synthesis of constrained peptides, particularly as BCL-xL inhibitors, showing potential in the discovery of therapeutics for cancers overexpressing BCL-xL (Zhang et al., 2023).

Safety And Hazards

When handling “N-Trityl-2,3-dibromomaleimide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Future Directions

The future directions of “N-Trityl-2,3-dibromomaleimide” research could involve further exploration of its use in the synthesis of π-conjugated polymers, given their potential applications in the field of electro-optic materials . Additionally, the compound’s efficacy at insertion into peptidic disulfide bonds suggests potential applications in the development of antibody conjugates .

properties

IUPAC Name

3,4-dibromo-1-tritylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDKRGOBBHAODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661728
Record name 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trityl-2,3-dibromomaleimide

CAS RN

160989-35-5
Record name 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
L Salmon, V Landry, O Melnyk, L MAEs… - Chemical and …, 1998 - jstage.jst.go.jp
A simplified approach to the synthesis of 2-polyamine linked-monoindolylmaleimides has been achieved, leading to a new series of trypanothione reductase inhibitors. The conditions …
Number of citations: 16 www.jstage.jst.go.jp

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